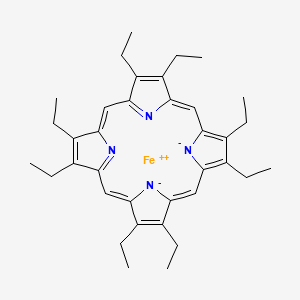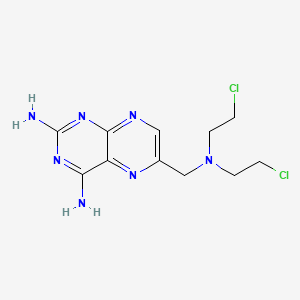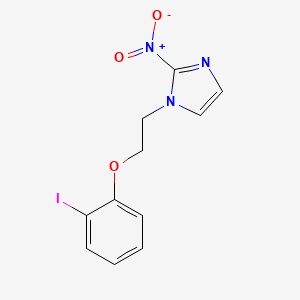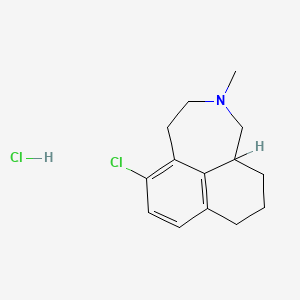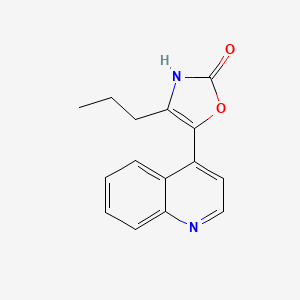
N-(1,3-thiazol-2-yl)pyridin-2-amine
Vue d'ensemble
Description
N-(1,3-thiazol-2-yl)pyridin-2-amine, also known as thiazolopyridine, is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound that is composed of a nitrogen atom and two sulfur atoms, and it has been used in the synthesis of various organic compounds. Thiazolopyridine has been found to possess several interesting properties, such as antioxidant, anti-inflammatory, and anti-cancer activities. In addition, it has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other products.
Applications De Recherche Scientifique
Activité Antimicrobienne
Les dérivés du thiazole, y compris la N-(1,3-thiazol-2-yl)pyridin-2-amine, ont montré une activité antimicrobienne significative . Cela en fait des candidats potentiels pour le développement de nouveaux agents antimicrobiens, en particulier face à la résistance croissante aux antibiotiques .
Activité Antifongique
Les composés du thiazole ont également été rapportés comme possédant des propriétés antifongiques . Cela suggère leur utilisation potentielle dans le traitement des infections fongiques .
Activité Anti-inflammatoire
Les dérivés du thiazole ont montré une activité anti-inflammatoire . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments anti-inflammatoires .
Activité Anticancéreuse
Les composés du thiazole ont montré des promesses dans le domaine de l'oncologie. Ils ont montré une activité anticancéreuse, ce qui en fait des candidats potentiels pour le développement de nouveaux traitements contre le cancer .
Activité Antioxydante
Certains dérivés du thiazole ont montré une activité antioxydante . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments antioxydants .
Activité Antivirale
Les composés du thiazole ont montré des propriétés antivirales . Cela suggère leur utilisation potentielle dans le développement de nouveaux médicaments antiviraux .
Mécanisme D'action
Target of Action
N-(1,3-thiazol-2-yl)pyridin-2-amine, also known as N-2-Thiazolyl-2-pyridinamine, is a potent inhibitor of KDR kinase . KDR kinase, also known as VEGFR2, is a key player in the angiogenic pathway, which is crucial for the growth and development of new blood vessels .
Mode of Action
This compound interacts with KDR kinase, inhibiting its activity . The exact binding mode of these compounds in the active site of the enzyme has been postulated through molecular modeling . This interaction results in the inhibition of the kinase, thereby affecting the angiogenic pathway.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the angiogenic pathway, specifically the “vascular endothelial growth factor/flk-1 (KDR)-receptor” pathway . By inhibiting KDR kinase, this compound can disrupt this pathway, potentially affecting processes such as cell proliferation, migration, and survival.
Result of Action
The inhibition of KDR kinase by this compound can lead to the disruption of the angiogenic pathway . This could potentially result in decreased angiogenesis, affecting processes such as wound healing, cancer progression, and other conditions where angiogenesis plays a key role.
Analyse Biochimique
Biochemical Properties
N-(1,3-thiazol-2-yl)pyridin-2-amine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind to specific enzyme active sites, thereby influencing their activity. For instance, molecular modeling has suggested that this compound exhibits a conformational preference that allows it to fit into the active site of certain enzymes, potentially inhibiting or activating them . This interaction can lead to significant changes in biochemical pathways, highlighting the compound’s importance in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect metabolic pathways by altering the activity of key enzymes involved in cellular metabolism . These effects underscore the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. This binding can result in changes in gene expression, as the compound may influence the activity of transcription factors and other regulatory proteins . The detailed understanding of these molecular interactions is essential for elucidating the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological activity . Understanding the dosage effects is crucial for developing safe and effective therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and alter metabolite levels by modulating the activity of key enzymes . These interactions highlight the compound’s role in regulating metabolic processes and its potential impact on overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, influencing its biological effects . Detailed studies on subcellular localization are necessary to fully understand the compound’s mode of action and potential therapeutic applications.
Propriétés
IUPAC Name |
N-pyridin-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c1-2-4-9-7(3-1)11-8-10-5-6-12-8/h1-6H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVUGWTVTJMFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359290 | |
| Record name | N-(1,3-thiazol-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54670-80-3 | |
| Record name | N-(1,3-thiazol-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1,3-thiazol-2-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold interact with KDR kinase and what are the downstream effects of this interaction?
A1: While the exact binding mode is not detailed in the provided abstracts, N-(1,3-thiazol-2-yl)pyridin-2-amines act as KDR kinase inhibitors [, ]. KDR, also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), plays a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting KDR kinase activity, these compounds disrupt the signaling cascade initiated by VEGF binding, ultimately leading to the suppression of angiogenesis []. This mechanism makes them promising candidates for developing anti-cancer therapies, as tumor growth and metastasis rely heavily on angiogenesis.
Q2: What are the key structural features impacting the potency and selectivity of N-(1,3-thiazol-2-yl)pyridin-2-amines as KDR kinase inhibitors?
A2: Research indicates that modifications to the amine substituent within the this compound scaffold significantly influence both the potency and selectivity for KDR kinase []. Specifically, incorporating unique amine substituents has proven crucial in achieving a favorable kinase selectivity profile while simultaneously mitigating unwanted binding to the hERG ion channel []. This off-target binding to hERG is associated with cardiotoxicity and is a significant concern in drug development. Optimizing the amine substituent allows researchers to fine-tune the compound's pharmacological properties.
Q3: What were the main challenges in developing this compound derivatives as KDR kinase inhibitors, and how were they addressed?
A3: Developing this compound derivatives as effective KDR kinase inhibitors presented several challenges:
- hERG binding: These compounds exhibited an undesired affinity for the hERG ion channel, leading to potentially dangerous QT interval prolongation []. This challenge was addressed by introducing specific amine substituents that minimized hERG binding while retaining potent KDR kinase inhibition [].
- Pharmacokinetic properties: Achieving desirable pharmacokinetic properties, such as good oral bioavailability and a suitable half-life, was crucial for in vivo efficacy. Through structural modifications and extensive testing, researchers successfully developed compounds with excellent pharmacokinetic profiles [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol](/img/structure/B1219058.png)
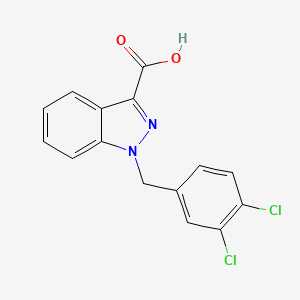
![4-[6-Amino-3-(4-methoxyphenyl)-1-pyridazin-1-iumyl]butanoic acid](/img/structure/B1219060.png)
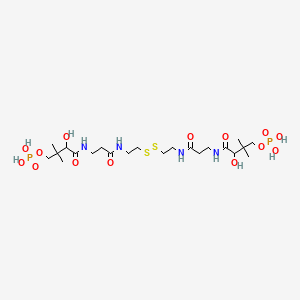
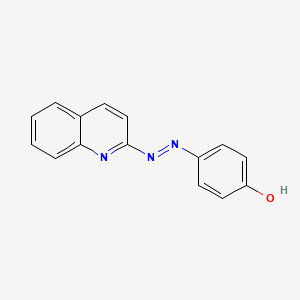
![1,5-Dimethyl-3-methylidene-4-oxo-6-oxabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1219068.png)
